molecular formula C10H12F2N2 B1417338 1-(2,4-Difluorophenyl)pyrrolidin-3-amine CAS No. 1096333-56-0

1-(2,4-Difluorophenyl)pyrrolidin-3-amine

Cat. No.: B1417338
CAS No.: 1096333-56-0
M. Wt: 198.21 g/mol
InChI Key: SHDSNDAKQXUVAL-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 2,4-difluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the pyrrolidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Scientific Research Applications

1-(2,4-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSNDAKQXUVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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